molecular formula C8H8ClFN2O B15094963 2-Amino-2-(2-chloro-6-fluorophenyl)acetamide

2-Amino-2-(2-chloro-6-fluorophenyl)acetamide

Cat. No.: B15094963
M. Wt: 202.61 g/mol
InChI Key: CZVAMSWDZMHISZ-UHFFFAOYSA-N
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Description

2-Amino-2-(2-chloro-6-fluorophenyl)acetamide is a substituted acetamide derivative featuring a phenyl ring with chlorine and fluorine substituents at the 2- and 6-positions, respectively. The acetamide backbone includes an amino group at the α-carbon, distinguishing it from simpler phenylacetamide derivatives. For example, 2-(2-chloro-6-fluorophenyl)acetamide (CAS 895903-54-5), a closely related compound without the amino group, has a molecular weight of 187.6 g/mol and a chemical formula of C₈H₇ClFNO .

Properties

Molecular Formula

C8H8ClFN2O

Molecular Weight

202.61 g/mol

IUPAC Name

2-amino-2-(2-chloro-6-fluorophenyl)acetamide

InChI

InChI=1S/C8H8ClFN2O/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13)

InChI Key

CZVAMSWDZMHISZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C(=O)N)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chloro-6-fluorophenyl)acetamide typically involves the reaction of 2-chloro-6-fluoroaniline with glycine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloro-6-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce various substituted phenylacetamides .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and molecular features of 2-amino-2-(2-chloro-6-fluorophenyl)acetamide and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups
2-Amino-2-(2-chloro-6-fluorophenyl)acetamide Not explicitly provided C₈H₇ClFN₂O ~187.6 (estimated) Amino (-NH₂), acetamide (-CONH₂), 2-Cl, 6-F
2-(2-Chloro-6-fluorophenyl)acetamide 895903-54-5 C₈H₇ClFNO 187.6 Acetamide (-CONH₂), 2-Cl, 6-F
2-Chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylacetamide 851879-22-6 C₁₁H₁₁Cl₂FNO 278.12 N-methyl, chloroethyl, 2-Cl, 6-F
2-(2-Chloro-6-fluorophenyl)-N-(2-pyridinyl)acetamide 380631-86-7 C₁₃H₁₀ClFN₂O 264.68 Pyridinyl substituent, 2-Cl, 6-F
2-(2-Amino-3-benzoyl-6-chlorophenyl)acetamide Not explicitly provided C₁₅H₁₂ClN₂O₂ 288.73 Benzoyl, amino, 6-Cl
2-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride 870717-94-5 C₈H₁₀Cl₂FN 210.08 Ethanamine backbone, hydrochloride salt

Physicochemical and Functional Insights

Amino Group Impact: The presence of the α-amino group in 2-amino-2-(2-chloro-6-fluorophenyl)acetamide likely enhances its polarity and hydrogen-bonding capacity compared to non-amino analogs like 2-(2-chloro-6-fluorophenyl)acetamide . This modification could influence solubility, bioavailability, and interaction with biological targets.

The pyridinyl substituent in 380631-86-7 introduces aromatic nitrogen, which may facilitate π-π stacking interactions in drug-receptor binding .

Toxicity Considerations: Fluoroacetamide derivatives (e.g., Compound 1081) are notoriously toxic due to metabolic conversion to fluoroacetate, a Krebs cycle inhibitor . The amino group in 2-amino-2-(2-chloro-6-fluorophenyl)acetamide may mitigate such toxicity by altering metabolic pathways, though direct evidence is lacking.

Biological Activity

2-Amino-2-(2-chloro-6-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-Amino-2-(2-chloro-6-fluorophenyl)acetamide is C8H8ClFNOC_8H_8ClFNO. The presence of chlorine and fluorine atoms in its structure enhances its biological activity by influencing the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that 2-Amino-2-(2-chloro-6-fluorophenyl)acetamide exhibits notable antimicrobial activity against various bacterial strains. A study reported that similar compounds with chloro and fluoro substituents demonstrated enhanced antibacterial efficacy against Klebsiella pneumoniae and other gram-negative bacteria.

Minimum Inhibitory Concentrations (MICs) for various strains are summarized in Table 1:

Bacterial StrainMIC (μg/mL)
Klebsiella pneumoniae15.625
Staphylococcus aureus31.25
Escherichia coli62.5
Pseudomonas aeruginosa125

Anticancer Activity

In addition to its antibacterial properties, the compound has been investigated for its anticancer potential. Case studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and inhibition of specific kinases involved in tumor growth .

The mechanism by which 2-Amino-2-(2-chloro-6-fluorophenyl)acetamide exerts its biological effects involves interactions with specific enzymes or receptors within the cell. It is hypothesized that the compound may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

The unique substitution pattern of 2-Amino-2-(2-chloro-6-fluorophenyl)acetamide differentiates it from other acetamides. Similar compounds include:

Compound NameBiological Activity
2-(2-Chloro-6-fluorophenyl)acetamidePotent thrombin inhibitor (K(i)=0.9-33.9 nM)
4-Amino-N-(3-chlorophenyl)acetamideAntibacterial activity against MRSA

The presence of halogens such as chlorine and fluorine appears to enhance binding affinity to bacterial proteins, improving the antimicrobial efficacy of these compounds .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-2-(2-chloro-6-fluorophenyl)acetamide, and how can purity be maximized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with halogenated aromatic precursors. For example, intermediates like 2-chloro-6-fluorophenyl derivatives can be functionalized via nucleophilic substitution or coupling reactions. A common approach involves:

Amination : Reacting 2-chloro-6-fluorophenylacetamide precursors with ammonia or protected amines under controlled pH (e.g., K₂CO₃ in isopropanol) to introduce the amino group .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the product. Monitor purity via HPLC with UV detection (λ = 254 nm) .

Yield Optimization : Adjust reaction temperature (60–80°C) and catalyst loading (e.g., Pd/C for hydrogenation steps) to minimize side products like dehalogenated byproducts .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to confirm the acetamide backbone and substituent positions. The 2-chloro-6-fluorophenyl group shows distinct splitting patterns (e.g., aromatic protons as doublets of doublets due to Cl/F para effects) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve Cl/F positional disorder, common in halogenated aromatics .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) confirms molecular weight (e.g., [M+H]⁺ at m/z 231.05) and detects impurities like unreacted intermediates .

Advanced Research Questions

Q. How can stereochemical ambiguities in the synthesis of derivatives be resolved?

Methodological Answer:

  • Chiral HPLC : Separate enantiomers using a Chiralpak IA column with hexane/isopropanol (90:10) to assess enantiomeric excess (ee).
  • Flack Parameter Analysis : For crystallographic resolution, apply Rogers’ η or Flack’s x parameters to determine absolute configuration. Note that η may produce false chirality signals in near-centrosymmetric structures, while x is more robust .
  • Computational Modeling : Use DFT (B3LYP/6-311+G(d,p)) to predict optical rotation and compare with experimental CD spectra .

Q. How should conflicting bioactivity data (e.g., IC₅₀ variability) be analyzed for this compound?

Methodological Answer:

  • Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP levels for kinase inhibition studies).
  • Metabolite Interference : Perform LC-MS/MS to rule out degradation products (e.g., hydrolyzed acetamide) that may skew results .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals. Replicate assays ≥3 times to identify outliers .

Q. What strategies mitigate challenges in computational docking studies due to the compound’s halogen-rich structure?

Methodological Answer:

  • Force Field Adjustments : Modify AMBER or CHARMM parameters to account for Cl/F electronegativity and polarizable bonds.
  • Halogen Bonding : Prioritize docking poses where the 2-chloro-6-fluorophenyl group interacts with backbone carbonyls (e.g., Ser/Thr residues) in target proteins .
  • MD Simulations : Run 100-ns trajectories (NAMD/GROMACS) to assess binding stability, focusing on ligand-protein RMSD fluctuations <2.0 Å .

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